Position-Specific 13C Labeling Enables Distinct NMR Spectral Resolution vs. Uniform Labeling
Site-specific 13C labeling of L-Isoleucine at the C1 position (carboxyl carbon) yields a singular 13C NMR resonance with minimal J-coupling complexity, whereas uniformly 13C-labeled isoleucine (13C6) produces a complex multiplet structure due to extensive one-bond and long-range 13C-13C scalar couplings, which significantly complicates spectral assignment and reduces sensitivity in 13C-MFA and NMR applications [1]. In NMR studies of proteins, the δ1-methyl group of isoleucine, when selectively 13C-labeled, provides a distinct, well-resolved resonance in Methyl TROSY spectra, unlike uniformly labeled analogs where overlapping signals from adjacent 13C nuclei obscure the methyl probe [2].
| Evidence Dimension | 13C NMR Spectral Complexity (Number of Coupled Spins) |
|---|---|
| Target Compound Data | Singlet (one 13C nucleus, minimal coupling) |
| Comparator Or Baseline | L-Isoleucine-13C6: Complex multiplet (multiple coupled 13C nuclei) |
| Quantified Difference | Qualitative reduction from multiplet to singlet |
| Conditions | 13C NMR spectroscopy in aqueous solution or protein context |
Why This Matters
Simpler spectra enable higher sensitivity and unambiguous peak assignment, critical for accurate flux determination and protein dynamics studies.
- [1] Kahana, Z. E., et al. (1988). Microbial synthesis of L-[15N]leucine, L-[15N]isoleucine, and L-[3-13C]- and L-[3′-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry. Analytical Biochemistry, 174(2), 374-380. View Source
- [2] Clark, L. D., et al. (2015). Methyl labeling and TROSY NMR spectroscopy of proteins expressed in the eukaryote Pichia pastoris. Journal of Biomolecular NMR, 62(3), 239-245. View Source
